4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NOS/c6-3-2(1-10)11-5(9-3)4(7)8/h1,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZYKNPKZKPPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248379-43-1 | |
| Record name | 4-bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and other functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.
Oxidation Products: 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid.
Reduction Products: 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-methanol.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is largely dependent on its chemical structure and the functional groups present. The bromine and difluoromethyl groups can interact with various molecular targets, leading to different biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins or DNA .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Effects on Reactivity and Bioactivity
Table 1: Key Structural and Physicochemical Comparisons
2.2. Functional Group Analysis
- Aldehyde Group : Present in the target compound and 2-Bromo-4-fluoro-1,3-thiazole-5-carbaldehyde , this group enables nucleophilic additions (e.g., Schiff base formation). Its absence in analogs like 5-Bromo-2-(3-fluorophenyl)thiazole limits their utility in conjugation chemistry.
- Difluoromethyl vs.
- Bromine Position : Bromine at position 4 (target compound) vs. position 5 (e.g., 5-Bromo-2-(3-fluorophenyl)thiazole ) alters electronic distribution on the thiazole ring, affecting reactivity in cross-coupling reactions.
Biological Activity
4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that belongs to the thiazole family, which is known for its diverse biological activities. The structural features of this compound, particularly the presence of bromine and difluoromethyl groups, enhance its reactivity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is CHBrFNOS, with a molecular weight of approximately 223.06 g/mol. The thiazole ring structure contributes to its stability and biological activity.
Antiviral Properties
Thiazole derivatives, including 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde, have been investigated for their antiviral activities. Research indicates that these compounds can inhibit viral replication and may serve as lead compounds for the development of new antiviral drugs.
Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The presence of the bromine and difluoromethyl groups may enhance their interaction with microbial targets, leading to increased efficacy against various pathogens.
Anticancer Potential
The compound has also been explored for its anticancer properties. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression.
The biological activity of 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound may inhibit key enzymes involved in metabolic pathways associated with disease processes.
- Receptor Modulation : It has shown potential in modulating receptor activities linked to inflammation and cancer growth .
Case Studies
- Antiviral Activity : A study demonstrated that thiazole derivatives could effectively inhibit the replication of certain viruses in vitro. The mechanism was attributed to the disruption of viral protein synthesis.
- Antimicrobial Efficacy : In a comparative study, 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics.
- Anticancer Activity : Research indicated that this compound could significantly reduce tumor growth in murine models by inducing apoptosis and inhibiting angiogenesis.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylthiazole-2-carbaldehyde | Methyl substitution at position 5 | Moderate antiviral activity |
| 4-Bromo-5-methylthiazole-2-carbaldehyde | Bromine at position 4 | Enhanced reactivity and potential |
| 4-Bromo-2-(difluoromethyl)thiazole | Difluoromethyl group at position 2 | Increased lipophilicity and antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
